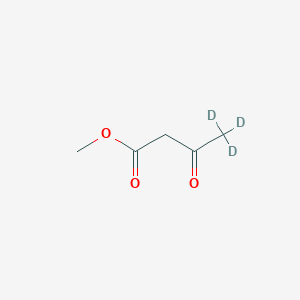
Methyl acetylacetate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl acetylacetate-d3, also known as acetoacetate methyl ester-d3 or methyl 3-oxobutanoate-d3, is a deuterium-labeled version of methyl acetylacetate. This compound is primarily used in scientific research as a tracer in metabolic studies due to the presence of deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5H5D3O3, and it has a molecular weight of 119.13 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl acetylacetate-d3 can be synthesized through the esterification of acetoacetic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring to ensure complete conversion.
Industrial Production Methods: On an industrial scale, this compound is produced by treating diketene with methanol in the presence of a deuterium source. This method ensures the incorporation of deuterium into the final product. The reaction is carried out under controlled conditions to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl acetylacetate-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetic acid or its derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed:
Oxidation: Acetoacetic acid and its derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl acetylacetate-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a tracer in metabolic studies to track the incorporation and transformation of acetoacetate in biochemical pathways.
Biology: Used in studies involving metabolic flux analysis to understand the dynamics of metabolic networks.
Medicine: Employed in pharmacokinetic studies to investigate the metabolism and distribution of drugs.
Industry: Utilized in the synthesis of deuterium-labeled compounds for various applications, including drug development and environmental studies
Wirkmechanismus
The mechanism of action of methyl acetylacetate-d3 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling allows researchers to track its transformation and distribution within biological systems. The molecular targets include enzymes involved in the metabolism of acetoacetate, such as acetoacetate decarboxylase and acetoacetyl-CoA thiolase .
Vergleich Mit ähnlichen Verbindungen
Methyl acetylacetate: The non-deuterated version of methyl acetylacetate-d3.
Ethyl acetylacetate: An ester of acetoacetic acid with similar chemical properties.
Acetoacetic acid: The parent compound from which this compound is derived.
Comparison: this compound is unique due to the presence of deuterium, which makes it valuable for tracing and studying metabolic processes. Compared to its non-deuterated counterpart, it provides more precise data in metabolic studies. Ethyl acetylacetate and acetoacetic acid share similar chemical properties but lack the deuterium labeling, limiting their use in specific research applications .
Eigenschaften
Molekularformel |
C5H8O3 |
|---|---|
Molekulargewicht |
119.13 g/mol |
IUPAC-Name |
methyl 4,4,4-trideuterio-3-oxobutanoate |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i1D3 |
InChI-Schlüssel |
WRQNANDWMGAFTP-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)CC(=O)OC |
Kanonische SMILES |
CC(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



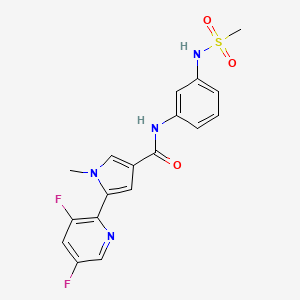
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)

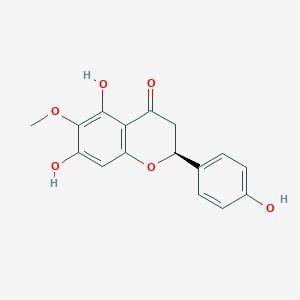

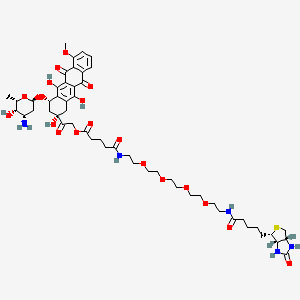

![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)
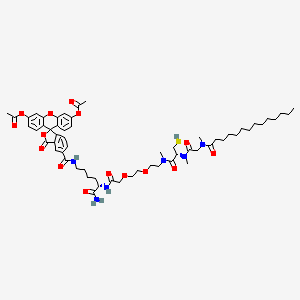
![[(1S,7S,28R,29R,38S)-1,16,17,18,21,22,23,34,35,39,39-undecahydroxy-2,5,13,26,31-pentaoxo-6,9,12,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,28.010,29.014,19.020,25.032,37]tetraconta-3,14,16,18,20,22,24,32,34,36-decaen-8-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12367593.png)



